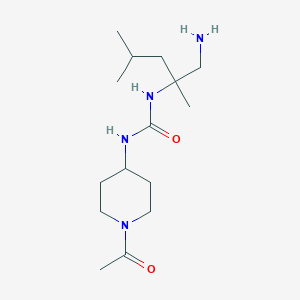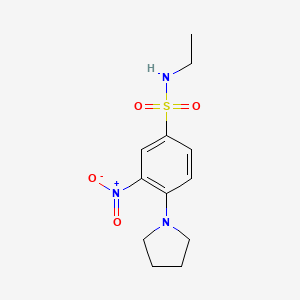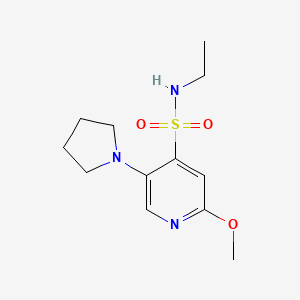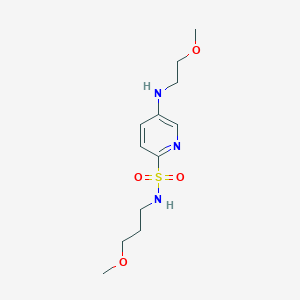![molecular formula C15H26N4O2S B7434813 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide, also known as DMCM, is a chemical compound that has been widely studied for its potential applications in scientific research. DMCM is a type of GABA receptor antagonist, which means that it can block the activity of the GABA neurotransmitter in the brain. This property makes DMCM a valuable tool for studying the role of GABA in various physiological and pathological processes.
作用机制
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide works by blocking the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By blocking the activity of GABA, this compound can alter the balance of neurotransmitters in the brain, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. For example, this compound can increase the activity of the excitatory neurotransmitter glutamate, leading to increased neuronal activity and seizures. This compound can also alter the activity of the stress hormone cortisol, leading to changes in mood and behavior.
实验室实验的优点和局限性
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has a number of advantages for lab experiments. For example, this compound is a potent and selective GABA receptor antagonist, making it a valuable tool for studying the role of GABA in various physiological and pathological processes. However, this compound also has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are many future directions for research on 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide. For example, researchers could investigate the potential therapeutic applications of this compound for conditions such as anxiety, depression, and addiction. Researchers could also explore the use of this compound in combination with other drugs to enhance its effects or reduce its side effects. Additionally, researchers could investigate the molecular mechanisms underlying the effects of this compound on the brain and behavior, to gain a better understanding of the role of GABA in these processes.
In conclusion, this compound is a valuable tool for studying the role of GABA in various physiological and pathological processes. Its potent and selective activity as a GABA receptor antagonist makes it a valuable tool for scientific research. However, careful dosing and consideration of potential side effects are necessary when using this compound in lab experiments. Future research on this compound could lead to new insights into the role of GABA in the brain and the development of new therapeutics for a range of conditions.
合成方法
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide can be synthesized using a variety of methods, including the reaction of 2-chloropyridine with cycloheptylmethylamine and dimethylamine, followed by sulfonation with sulfur trioxide. Another method involves the reaction of 2-aminopyridine with cycloheptylmethylamine and dimethylamine, followed by sulfonation with chlorosulfonic acid.
科学研究应用
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has been used extensively in scientific research to study the role of GABA in various physiological and pathological processes. For example, this compound has been used to investigate the role of GABA in anxiety, depression, epilepsy, and addiction. This compound has also been used to study the effects of GABA on memory and learning.
属性
IUPAC Name |
4-[[1-(dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c1-19(2)15(8-5-3-4-6-9-15)12-18-13-7-10-17-14(11-13)22(16,20)21/h7,10-11H,3-6,8-9,12H2,1-2H3,(H,17,18)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCGMPVUXCGERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCCC1)CNC2=CC(=NC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-[2-[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)piperazin-1-yl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7434735.png)
![1'-[(2S)-5-oxooxolane-2-carbonyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7434767.png)
![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)


![[5-(1-Ethylpyrazol-4-yl)oxypyrazin-2-yl]-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methanone](/img/structure/B7434791.png)
![N-(2-hydroxyethyl)-2-methoxy-5-[2-methoxyethyl(methyl)amino]pyridine-4-sulfonamide](/img/structure/B7434792.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)

![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)

![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)